molecular formula C23H23FN2O4 B2485339 Ethyl 2-(4-fluorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate CAS No. 1114650-67-7

Ethyl 2-(4-fluorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate

Cat. No.: B2485339
CAS No.: 1114650-67-7
M. Wt: 410.445
InChI Key: XNLNJSYGRQRSFB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate is a useful research compound. Its molecular formula is C23H23FN2O4 and its molecular weight is 410.445. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods and Chemical Reactions : The ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structure, significant in several drug compounds, demonstrates the potential of quinoline derivatives in synthetic chemistry. It has been prepared through a tandem addition-elimination-SNAr reaction from ethyl 2-(2-fluorobenzoyl)acetate, showcasing a method for constructing complex quinoline structures (Bunce, Lee, & Grant, 2011).

Applications in Biochemistry and Medicine

  • Fluorophores and Biological Systems : Quinoline derivatives, including those similar to the compound , are known as efficient fluorophores. They are widely used in biochemistry and medicine for studying various biological systems. These derivatives are explored for their potential as DNA fluorophores and as antioxidants and radioprotectors, indicating their significant role in scientific research on biological systems (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Structural Analogs

  • Antibacterial Agents : The synthesis of structural analogs like ethyl 4-oxo-1,4-dihydropyrido[2,3-b]quinoxaline-3-carboxylate, related to antibacterial drugs in the fluoroquinolone series, exemplifies the application of quinoline derivatives in developing new antibacterial agents. This highlights the compound's relevance in researching and developing novel drugs with broad-spectrum antibacterial activities (Charushin et al., 2004).

Zinc(II)-Specific Fluorescing Agents

  • Biological Zinc(II) Study : The synthesis of Zinquin ester and Zinquin acid, which are zinc(II)-specific fluorophores, demonstrates the quinoline derivatives' utility in studying biological zinc(II). These compounds help in the visualization and study of zinc's role in biological systems, indicating the importance of quinoline derivatives in biochemical research (Mahadevan et al., 1996).

Quantum Chemical Studies

  • Corrosion Inhibition : Quantum chemical calculations on quinoxalines, a related class of compounds, for their use as corrosion inhibitors for copper in nitric acid media, underline the scientific interest in understanding the molecular structure and inhibition efficiency relationship. This research area illustrates the compound's applicability beyond medicinal chemistry into materials science (Zarrouk et al., 2014).

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-4-[2-oxo-2-(propan-2-ylamino)ethoxy]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4/c1-4-29-23(28)16-7-10-19-18(11-16)21(30-13-22(27)25-14(2)3)12-20(26-19)15-5-8-17(24)9-6-15/h5-12,14H,4,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLNJSYGRQRSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC(C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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